molecular formula C17H10ClF3N2S B2380314 4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine CAS No. 477872-32-5

4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine

Cat. No.: B2380314
CAS No.: 477872-32-5
M. Wt: 366.79
InChI Key: KNHFDKWITRCXCS-UHFFFAOYSA-N
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Description

4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine is a chemical compound with the molecular formula C17H10ClF3N2S It is known for its unique structure, which includes a pyridazine ring substituted with chloro, phenyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions: The chloro and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Sulfur Introduction: The trifluoromethylphenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the chloro group or reduction of the pyridazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dechlorinated derivatives, reduced pyridazine rings.

    Substitution Products: Amino or thiol-substituted pyridazine derivatives.

Scientific Research Applications

4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-phenylpyridazine: Lacks the trifluoromethylphenylsulfanyl group, resulting in different chemical properties and biological activities.

    3-Phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine: Similar structure but without the chloro group, affecting its reactivity and applications.

Uniqueness

4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine is unique due to the presence of both chloro and trifluoromethylphenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-phenyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2S/c18-14-10-15(22-23-16(14)11-5-2-1-3-6-11)24-13-8-4-7-12(9-13)17(19,20)21/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHFDKWITRCXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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